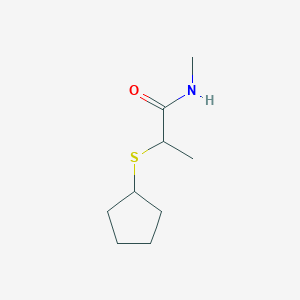
2-cyclopentylsulfanyl-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentylsulfanyl-N-methylpropanamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
Mecanismo De Acción
The mechanism of action of 2-cyclopentylsulfanyl-N-methylpropanamide involves the inhibition of this compound, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-AG. The compound binds to the active site of this compound and prevents the enzyme from breaking down endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in scientific research. It has been shown to produce analgesic effects in animal models of pain, reduce inflammation in models of inflammatory bowel disease, and produce anxiolytic effects in models of anxiety. The compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyclopentylsulfanyl-N-methylpropanamide in lab experiments is its potent inhibitory effect on this compound. This allows for the precise modulation of endocannabinoid levels in the body and can produce consistent and reproducible results. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 2-cyclopentylsulfanyl-N-methylpropanamide. One area of interest is the potential therapeutic applications of the compound in various diseases, including pain, inflammation, and anxiety. Another area of interest is the development of more potent and selective this compound inhibitors that can produce even greater therapeutic effects. Additionally, there is a need for further research into the long-term effects of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-cyclopentylsulfanyl-N-methylpropanamide involves the reaction of 2-cyclopentylsulfanylpropanoic acid with N-methylpropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere such as nitrogen gas. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-cyclopentylsulfanyl-N-methylpropanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of this compound, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and anxiety. Inhibition of this compound leads to increased levels of endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-7(9(11)10-2)12-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTAPFAXUCZPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

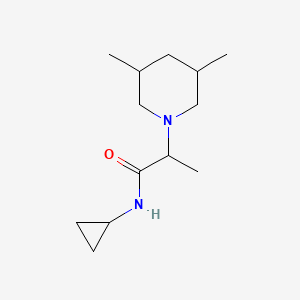
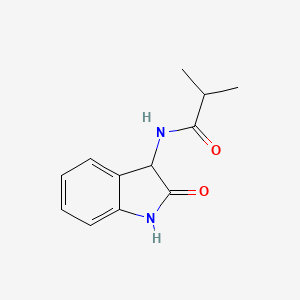
![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
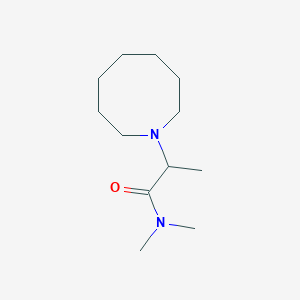
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
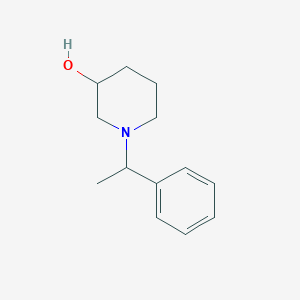
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)
![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
